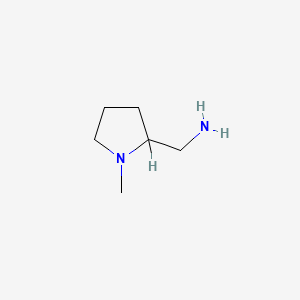

(1-Methylpyrrolidin-2-yl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-methylpyrrolidin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-8-4-2-3-6(8)5-7/h6H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFKJRCMBLLXNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00949041 | |

| Record name | 1-(1-Methylpyrrolidin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00949041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26171-06-2 | |

| Record name | 1-Methyl-2-pyrrolidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26171-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylpyrrolidine-2-methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026171062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1-Methylpyrrolidin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00949041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpyrrolidine-2-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Structural and Conformational Analysis of (1-Methylpyrrolidin-2-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and conformational properties of (1-Methylpyrrolidin-2-yl)methanamine, a versatile chiral building block of significant interest in pharmaceutical and materials science. This document delves into the molecule's structural features, conformational landscape, and spectroscopic characteristics, supported by computational modeling and established analytical methodologies.

Molecular Structure and Properties

This compound, a substituted pyrrolidine, is characterized by a saturated five-membered nitrogen-containing ring with a methyl group on the nitrogen atom and a methanamine substituent at the 2-position. The presence of a chiral center at the C2 position gives rise to two enantiomers, (R) and (S), which can exhibit distinct biological activities and chemical properties.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₄N₂ |

| Molecular Weight | 114.19 g/mol |

| CAS Number | 26171-06-2 |

| Chirality | Exists as (R) and (S) enantiomers |

Conformational Landscape of the Pyrrolidine Ring

The conformational flexibility of the pyrrolidine ring is a critical determinant of the overall shape and reactivity of this compound. The five-membered ring is not planar and adopts puckered conformations to relieve ring strain. The two primary puckered forms are the "envelope" (E) and "twisted" (T) conformations.

The puckering of the pyrrolidine ring in proline and its derivatives is well-studied, with the Cγ-endo and Cγ-exo puckers being the most common envelope forms.[1][2][3] The endo pucker refers to the Cγ atom being on the same side of the ring as the substituent at C2, while the exo pucker has the Cγ on the opposite side. The conformational preference is influenced by the nature and orientation of the substituents on the ring.[4]

For this compound, the conformational equilibrium is expected to be complex due to the presence of both the N-methyl and the 2-methanamine groups. The relative orientation of these substituents will influence the ring pucker and the overall molecular dipole moment.

A logical workflow for the conformational analysis of this molecule is presented below:

Caption: Workflow for the structural and conformational analysis.

Computational Structural Analysis

Due to the limited availability of experimental crystal structures for this compound, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting its geometric parameters. The following table presents hypothetical, yet plausible, structural data based on DFT calculations for a low-energy conformer.

Table 2: Predicted Structural Parameters of a Low-Energy Conformer of (S)-(1-Methylpyrrolidin-2-yl)methanamine (DFT B3LYP/6-31G)*

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.47 | C5-N1-C2 | 105.2 |

| C2-C3 | 1.54 | N1-C2-C3 | 104.5 |

| C3-C4 | 1.55 | C2-C3-C4 | 106.1 |

| C4-C5 | 1.54 | C3-C4-C5 | 105.8 |

| C5-N1 | 1.47 | C4-C5-N1 | 104.9 |

| N1-C(methyl) | 1.46 | C5-N1-C(methyl) | 112.5 |

| C2-C(methanamine) | 1.53 | N1-C2-C(methanamine) | 111.8 |

| C(methanamine)-N(amine) | 1.46 | C3-C2-C(methanamine) | 114.3 |

Note: These values are illustrative and would require specific computational studies to be confirmed.

Experimental Protocols

Synthesis of (S)-(1-Methylpyrrolidin-2-yl)methanamine

A plausible synthetic route to obtain the enantiomerically pure (S)-(1-Methylpyrrolidin-2-yl)methanamine starts from the readily available L-proline. A general, multi-step protocol is outlined below, inspired by synthetic procedures for related compounds.[5][6]

Step 1: N-Methylation of L-Proline L-proline is methylated at the nitrogen atom using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.

Step 2: Reduction of the Carboxylic Acid The carboxylic acid functionality of N-methyl-L-proline is reduced to the corresponding primary alcohol, (S)-(1-Methylpyrrolidin-2-yl)methanol, using a reducing agent like lithium aluminum hydride (LiAlH₄).[7]

Step 3: Conversion of the Alcohol to the Amine The primary alcohol is then converted to the amine. This can be achieved through a two-step process: first, conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an amine source (e.g., ammonia or a protected amine equivalent). Alternatively, a Mitsunobu reaction with a nitrogen nucleophile can be employed. A more direct approach could involve the conversion of the carboxylic acid to a nitrile, followed by reduction.

The following diagram illustrates a potential synthetic pathway:

References

- 1. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN111018767A - Preparation method of D-proline derivative and intermediate thereof - Google Patents [patents.google.com]

- 7. (S)-(1-Methylpyrrolidin-2-yl)methanol | 34381-71-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Synthesis and Characterization of (1-Methylpyrrolidin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (1-Methylpyrrolidin-2-yl)methanamine, a key building block in medicinal chemistry. This document details a reliable synthetic protocol and outlines the expected analytical data for the thorough characterization of the compound.

Introduction

This compound, a chiral diamine, is a valuable intermediate in the synthesis of a wide range of pharmacologically active compounds. Its structural motif is present in various drug candidates and approved pharmaceuticals, highlighting its importance in drug discovery and development. This guide presents a detailed methodology for its preparation and a summary of its key analytical characteristics.

Synthesis of this compound

A robust and widely applicable method for the synthesis of this compound is the reduction of N-methyl-L-prolinamide. This two-step process involves the initial formation of the amide from N-methyl-L-proline, followed by its reduction to the desired diamine.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of N-Methyl-L-prolinamide

A detailed, cited experimental protocol for this specific step was not found in the available literature. However, a general procedure for the amidation of a carboxylic acid would involve the following steps:

-

Activation of the Carboxylic Acid: N-methyl-L-proline is converted to its more reactive acid chloride derivative. To a solution of N-methyl-L-proline in an anhydrous aprotic solvent (e.g., dichloromethane), thionyl chloride is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature until the conversion is complete.

-

Amidation: The resulting acid chloride solution is added dropwise to a cooled, concentrated solution of ammonia in an appropriate solvent. The reaction is stirred and allowed to warm to room temperature.

-

Work-up and Isolation: The reaction mixture is then subjected to an aqueous work-up to remove any unreacted reagents and byproducts. The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield crude N-methyl-L-prolinamide. Purification can be achieved by recrystallization or column chromatography.

Step 2: Reduction of N-Methyl-L-prolinamide to this compound

This procedure is based on established protocols for the lithium aluminum hydride (LiAlH₄) reduction of amides.

-

Reaction Setup: A solution of N-methyl-L-prolinamide in a dry, ethereal solvent such as tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: The solution is slowly added to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C. After the addition is complete, the reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

Quenching and Work-up: After the reaction is complete, the flask is cooled in an ice bath, and the excess LiAlH₄ is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Isolation and Purification: The resulting solid is filtered off and washed with THF. The combined filtrate is dried over anhydrous potassium carbonate, and the solvent is removed by rotary evaporation. The crude this compound is then purified by fractional distillation under reduced pressure.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize the expected analytical data.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₁₄N₂ |

| Molecular Weight | 114.19 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 126.7 ± 8.0 °C at 760 mmHg[1] |

| Density | 0.9 ± 0.1 g/cm³[1] |

Spectroscopic Data

3.2.1. Mass Spectrometry (GC-MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

| m/z | Interpretation |

| 114 | Molecular ion [M]⁺ |

| 99 | [M - CH₃]⁺ |

| 84 | [M - CH₂NH₂]⁺ |

| 70 | [M - C₂H₅NH₂]⁺ |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound were not found in the searched literature, the following tables outline the predicted chemical shifts and multiplicities for the ¹H and ¹³C NMR spectra based on the compound's structure.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 2.9 - 3.1 | m | 1H | H2 |

| ~ 2.4 - 2.6 | m | 2H | H5 |

| ~ 2.3 | s | 3H | N-CH₃ |

| ~ 2.2 - 2.3 | m | 1H | H2'a |

| ~ 2.0 - 2.1 | m | 1H | H2'b |

| ~ 1.6 - 1.9 | m | 4H | H3, H4 |

| ~ 1.3 | br s | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~ 65 - 68 | C2 |

| ~ 55 - 58 | C5 |

| ~ 45 - 48 | C2' |

| ~ 40 - 43 | N-CH₃ |

| ~ 28 - 31 | C3 |

| ~ 22 - 25 | C4 |

3.2.3. Infrared (IR) Spectroscopy

The FTIR spectrum is useful for identifying the functional groups present in the molecule.

Table 3: Predicted FTIR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, Broad | N-H stretch (primary amine) |

| 2960 - 2850 | Strong | C-H stretch (aliphatic) |

| 1590 - 1500 | Medium | N-H bend (primary amine) |

| 1470 - 1430 | Medium | C-H bend (CH₂) |

| 1150 - 1050 | Medium | C-N stretch |

Safety and Handling

This compound is a flammable liquid and is corrosive.[2] It can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound via the reduction of N-methyl-L-prolinamide. The characterization data presented, including physical properties and predicted spectroscopic information, will aid researchers in confirming the identity and purity of the synthesized product. The provided workflow and experimental details are intended to support the efficient and safe production of this important chemical intermediate for applications in drug discovery and development.

Disclaimer: The experimental protocols and characterization data provided in this document are for informational purposes only. Researchers should always conduct their own risk assessments and adhere to all applicable safety guidelines and regulations. The predicted spectroscopic data should be confirmed by experimental analysis.

References

An In-depth Technical Guide on the Physicochemical Properties of (1-Methylpyrrolidin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (1-Methylpyrrolidin-2-yl)methanamine. The information herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is presented in a structured format for clarity, and detailed experimental protocols for key property determination are provided.

Chemical Identity and Structure

This compound is a chiral organic compound featuring a pyrrolidine ring substituted with a methyl group on the nitrogen atom and a methanamine group at the 2-position. Its chemical structure is fundamental to its physical and chemical behavior.

-

IUPAC Name: this compound[1]

-

CAS Numbers:

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound. These values are critical for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 114.19 g/mol | [1][2][3][4] |

| Appearance | Colorless liquid or solid with a weak amine odor | [5] |

| Boiling Point | 126.7 ± 8.0 °C (at 760 mmHg) | [5] |

| Density | 0.9 ± 0.1 g/cm³ | [5] |

| Flash Point | 32.7 ± 13.6 °C | [5] |

| Refractive Index | 1.473 | [5] |

| logP (Octanol-Water Partition Coefficient) | -0.1 to 0.0393 (Computed/Experimental for R-isomer) | [1][2] |

| Solubility | Soluble in water and organic solvents | [5] |

| Topological Polar Surface Area (TPSA) | 29.26 Ų | [2] |

Experimental Protocols for Property Determination

Detailed and reproducible experimental protocols are essential for the accurate determination of physicochemical properties. The following sections outline standard methodologies for measuring pKa, logP, and solubility.

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine like this compound, this refers to the pKa of its conjugate acid. Potentiometric titration is a highly accurate method for its determination.[6]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored with a pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[7][8]

Methodology:

-

Preparation of Solutions:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of approximately 10⁻⁴ M.[6]

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

-

Titration Procedure:

-

Place the sample solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the standardized titrant (HCl for a basic compound) in small, precise increments using a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration well past the equivalence point, which is characterized by a sharp change in pH.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point).

-

The pH at the half-equivalence point (half the volume of titrant required to reach the equivalence point) is equal to the pKa of the conjugate acid.[8]

-

Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for pKa determination via potentiometric titration.

The octanol-water partition coefficient (P), or its logarithm (logP), is a measure of a compound's lipophilicity. It is a critical parameter in drug development for predicting absorption and distribution. The shake flask method is the traditional and most widely accepted technique for its experimental determination.[9]

Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[10]

Methodology:

-

Phase Preparation:

-

Partitioning:

-

Prepare a stock solution of this compound in the pre-saturated aqueous phase.

-

In a separatory funnel or vial, combine a known volume of the stock solution with a known volume of the pre-saturated n-octanol.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.

-

Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process.

-

-

Concentration Analysis:

-

Carefully withdraw a sample from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each sample using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve for the compound in each phase should be prepared beforehand.

-

-

Calculation:

Logical Flow for logP Calculation

Caption: Logical flow for the calculation of the logP value.

Solubility is defined as the maximum amount of a solute that can be dissolved in a given amount of solvent at a specific temperature. For drug development, aqueous solubility is a crucial parameter affecting bioavailability.

Principle: An excess amount of the solid compound is added to a known volume of solvent (e.g., water or buffer). The mixture is agitated until equilibrium is reached, meaning the solution is saturated. The concentration of the dissolved compound in the saturated solution is then measured, which represents its solubility.[12]

Methodology:

-

Equilibrium Saturation:

-

Add an excess amount of this compound to a vial containing a known volume of the desired aqueous solvent (e.g., purified water or a buffer of a specific pH). The presence of undissolved solid is necessary to ensure saturation.[13]

-

Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant (the clear saturated solution) without disturbing the solid material.

-

To ensure no solid particles are included in the sample, filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF).

-

-

Concentration Measurement:

-

Accurately dilute the filtered saturated solution with the appropriate solvent.

-

Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC with UV detection or LC-MS. A calibration curve must be generated using standards of known concentrations.

-

-

Solubility Calculation:

-

Calculate the concentration of the compound in the original, undiluted saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

References

- 1. 1-Methylpyrrolidine-2-methylamine | C6H14N2 | CID 117300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. spectrabase.com [spectrabase.com]

- 4. (2R)-1-methylpyrrolidin-2-yl]methanamine [chemlab-tachizaki.com]

- 5. biosynce.com [biosynce.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 9. acdlabs.com [acdlabs.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. agilent.com [agilent.com]

- 12. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 13. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Safety and Handling of (1-Methylpyrrolidin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for (1-Methylpyrrolidin-2-yl)methanamine (CAS No. 26171-06-2). Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this document incorporates data from structurally similar chemicals and established safety protocols to ensure a high standard of safety in the laboratory.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The following GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications have been identified[1]:

-

Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)

-

Skin Corrosion/Irritation: Category 1B (H314: Causes severe skin burns and eye damage)

Signal Word: Danger

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements is provided in the detailed handling section of this guide.

Physical and Chemical Properties

Quantitative data for the specific CAS number 26171-06-2 is limited. The following table includes data for a stereoisomer, (S)-(1-Methylpyrrolidin-2-yl)methanamine (CAS 66411-54-9), which is expected to have very similar physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄N₂ | [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| Appearance | Colorless liquid or solid with a weak amine odor | [2] |

| Boiling Point | 126.7 ± 8.0 °C at 760 mmHg | [2] |

| Flash Point | 32.7 ± 13.6 °C | [2] |

| Density | 0.9 ± 0.1 g/cm³ | [2] |

| Refractive Index | 1.473 | [2] |

| Solubility | Soluble in water and organic solvents | [2] |

Toxicological Information

Experimental Protocols for Safety Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for evaluating the safety of chemicals.

Acute Dermal Toxicity (OECD Test Guideline 402)

This guideline is used to assess the adverse effects of a single dermal exposure to a substance.

Methodology:

-

Animal Model: Typically, young adult rats or rabbits are used.

-

Preparation: The fur on the dorsal area of the trunk of the test animals is clipped or shaved 24 hours before the test.

-

Application: The test substance is applied uniformly over a defined area of intact skin (approximately 10% of the body surface area). The area is then covered with a porous gauze dressing.

-

Exposure: The exposure period is 24 hours.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Endpoint: The primary endpoint is the LD50 (the dose causing death in 50% of the test animals).

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This guideline determines the potential of a substance to cause irreversible or reversible inflammatory changes to the skin.

Methodology:

-

Animal Model: The albino rabbit is the preferred species.

-

Application: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small patch of shaved skin.

-

Exposure: The test patch is covered with a gauze patch and left in place for 4 hours.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored according to a standardized grading system.

Safe Handling and Storage

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If the ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mist.

-

Keep away from heat, sparks, and open flames.

-

Ground and bond containers when transferring material.

-

Use only non-sparking tools.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Store in a flammable liquids storage cabinet.

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention immediately.

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Flammable liquid and vapor. Vapors may travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Absorb spill with inert material (e.g., vermiculite, sand, or earth), then place in a suitable container for disposal.

Visual Safety Guides

Caption: Workflow for the safe handling of this compound.

Caption: Experimental workflow for an OECD 404 Acute Dermal Irritation/Corrosion study.

References

An In-depth Technical Guide on (1-Methylpyrrolidin-2-yl)methanamine: Synthesis, Properties, and Context in Drug Discovery

This technical guide provides a comprehensive overview of (1-Methylpyrrolidin-2-yl)methanamine, a heterocyclic amine of interest to researchers, scientists, and drug development professionals. Due to a lack of extensive specific research on this molecule as a standalone pharmacologically active agent, this guide focuses on its chemical properties, synthesis, and its role as a structural motif within the broader context of medicinal chemistry.

Introduction and Historical Context

The pyrrolidine ring is a ubiquitous scaffold in a vast number of natural products and synthetic pharmaceuticals.[1] Its prevalence stems from its favorable physicochemical properties, including its ability to impart aqueous solubility and act as a versatile synthetic handle for constructing more complex molecular architectures.[2] The pyrrolidine nucleus is a key component in numerous FDA-approved drugs, highlighting its significance in medicinal chemistry.[3]

While a specific discovery and detailed historical timeline for this compound are not well-documented in publicly available literature, its structural simplicity suggests its likely initial synthesis as a chemical intermediate. Compounds of this nature are often developed as building blocks for the elaboration into more complex drug candidates. The focus of research has predominantly been on larger molecules that incorporate the 2-aminomethyl-1-methylpyrrolidine moiety, rather than on the pharmacological properties of the core molecule itself.

Physicochemical Properties

Quantitative data for this compound and the related N-methylpyrrolidine are summarized below.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₆H₁₄N₂ | PubChem |

| Molecular Weight | 114.19 g/mol | PubChem |

| CAS Number | 26171-06-2 | PubChem |

| Topological Polar Surface Area | 29.3 Ų | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Table 2: Physicochemical Data for N-Methylpyrrolidine (a related compound)

| Property | Value | Source |

| IUPAC Name | 1-methylpyrrolidine | PubChem |

| Molecular Formula | C₅H₁₁N | PubChem |

| Molecular Weight | 85.15 g/mol | PubChem |

| CAS Number | 120-94-5 | PubChem |

| Boiling Point | 79-81 °C | PubChem |

| Density | 0.819 g/cm³ | PubChem |

| pKa (Conjugate Acid) | 10.3 | ChEMBL[4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several established synthetic routes for N-alkylated 2-aminomethylpyrrolidines. A common strategy involves the reduction of a nitrile or a related nitrogen-containing functional group. A plausible synthetic pathway is outlined below.

General Synthetic Approach

A general and illustrative synthesis of this compound can be conceptualized starting from 1-methylproline. This multi-step process involves the conversion of the carboxylic acid to a primary amide, followed by dehydration to a nitrile, and subsequent reduction to the target amine.

Detailed Experimental Protocols

The following are generalized experimental protocols based on standard organic chemistry transformations for the synthesis of similar compounds. Researchers should optimize these conditions for specific laboratory settings.

Step 1: Synthesis of 1-Methylprolinamide

-

Reaction Setup: To a solution of 1-methylproline (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add thionyl chloride (1.1 equivalents) dropwise at 0 °C.

-

Acid Chloride Formation: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until the conversion to the acid chloride is complete (monitored by IR spectroscopy).

-

Amination: Cool the reaction mixture back to 0 °C and slowly add a concentrated aqueous solution of ammonium hydroxide (excess).

-

Work-up: Stir vigorously for 1-2 hours. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-methylprolinamide.

Step 2: Synthesis of 1-Methylpyrrolidine-2-carbonitrile

-

Reaction Setup: Combine 1-methylprolinamide (1 equivalent) with a dehydrating agent such as phosphorus pentoxide (P₂O₅, 2-3 equivalents) or trifluoroacetic anhydride in an anhydrous, high-boiling solvent (e.g., toluene).

-

Dehydration: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture and carefully quench with water or a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by distillation or column chromatography.

Step 3: Synthesis of this compound

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).

-

Reduction: Cool the suspension to 0 °C and add a solution of 1-methylpyrrolidine-2-carbonitrile (1 equivalent) in the same anhydrous solvent dropwise.

-

Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup). Filter the resulting aluminum salts and wash thoroughly with the ether solvent.

-

Purification: Dry the filtrate over anhydrous potassium carbonate, filter, and concentrate under reduced pressure. The final product, this compound, can be further purified by distillation.

Role in Medicinal Chemistry and Drug Development

The this compound scaffold is a valuable building block in the synthesis of various pharmacologically active compounds. The pyrrolidine ring can provide a rigid framework to orient substituents in a specific three-dimensional arrangement, which is crucial for binding to biological targets.[2]

For instance, derivatives of 2-aminomethylpyrrolidine are utilized in the synthesis of compounds targeting various receptors and enzymes. The methyl group on the nitrogen atom can influence the basicity and lipophilicity of the molecule, which in turn can affect its pharmacokinetic and pharmacodynamic properties.[2] While specific pharmacological data for the parent compound is scarce, its derivatives have been explored for a range of biological activities. For example, more complex molecules containing a substituted 2-methylpyrrolidine aminomethyl ketone structure have been investigated as histamine H3 receptor inverse agonists.[5]

Conclusion

References

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. 1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Substituted phenoxypropyl-(R)-2-methylpyrrolidine aminomethyl ketones as histamine-3 receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Resolution of (R/S)-(1-Methylpyrrolidin-2-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(1-Methylpyrrolidin-2-yl)methanamine is a chiral amine that serves as a key building block in the synthesis of various pharmaceutical compounds. The stereochemistry of this intermediate is often critical to the pharmacological activity and safety profile of the final active pharmaceutical ingredient (API). As such, the ability to efficiently resolve the racemic mixture into its constituent (R) and (S) enantiomers is of paramount importance.

Chiral resolution via diastereomeric salt formation remains one of the most widely used and cost-effective methods for separating enantiomers on an industrial scale.[1] This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers possess different physicochemical properties, most notably different solubilities, which allows for their separation by fractional crystallization.[2] Subsequent liberation of the amine from the separated diastereomeric salt yields the desired enantiomerically enriched product.

This guide will focus on the use of tartaric acid derivatives, such as O,O'-dibenzoyl-D-tartaric acid, as effective resolving agents for this class of compounds.[2]

Principles of Chiral Resolution by Diastereomeric Salt Formation

The fundamental principle of this resolution technique lies in the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers with distinct physical properties. The reaction of a racemic amine, (R/S)-Amine, with an enantiomerically pure chiral acid, (+)-Acid, results in the formation of two diastereomeric salts: [(R)-Amine-(+)-Acid] and [(S)-Amine-(+)-Acid].

Due to their different spatial arrangements, these diastereomeric salts exhibit different crystal lattice energies and, consequently, different solubilities in a given solvent system. This solubility difference is the basis for their separation by fractional crystallization. One diastereomer will be less soluble and will preferentially crystallize out of the solution, while the more soluble diastereomer remains in the mother liquor.

The efficiency of the resolution is dependent on several factors, including the choice of resolving agent, the solvent system, the temperature of crystallization, and the rate of cooling.

Experimental Protocol: A Representative Procedure

The following protocol is a representative example for the chiral resolution of (R/S)-(1-Methylpyrrolidin-2-yl)methanamine using (+)-O,O'-dibenzoyl-D-tartaric acid. This procedure is based on established methods for the resolution of similar chiral amines and should be optimized for specific laboratory conditions and desired outcomes.

3.1. Materials and Equipment

-

(R/S)-(1-Methylpyrrolidin-2-yl)methanamine

-

(+)-O,O'-Dibenzoyl-D-tartaric acid

-

Methanol

-

Ethyl acetate

-

2 M Sodium hydroxide solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Reaction flask with magnetic stirrer

-

Heating mantle with temperature control

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Polarimeter or chiral HPLC system for enantiomeric excess determination

3.2. Diastereomeric Salt Formation and Fractional Crystallization

-

Dissolution of the Racemic Amine: In a reaction flask, dissolve a specific molar quantity of (R/S)-(1-Methylpyrrolidin-2-yl)methanamine in a suitable solvent, such as methanol or a mixture of methanol and ethyl acetate.

-

Preparation of the Resolving Agent Solution: In a separate flask, dissolve an equimolar or slightly sub-stoichiometric amount of (+)-O,O'-dibenzoyl-D-tartaric acid in the same solvent system, gently heating if necessary to achieve complete dissolution.

-

Salt Formation: Slowly add the resolving agent solution to the stirred solution of the racemic amine at an elevated temperature (e.g., 50-60 °C).

-

Crystallization: Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize. For enhanced crystallization, the flask can be placed in a refrigerator or an ice bath for several hours or overnight. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

-

Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

-

Drying: Dry the collected crystals under vacuum to a constant weight.

3.3. Liberation of the Enantiomerically Enriched Amine

-

Dissolution of the Salt: Suspend the dried diastereomeric salt in water.

-

Basification: Add a 2 M sodium hydroxide solution dropwise while stirring until the solution becomes basic (pH > 10). This will liberate the free amine from the tartrate salt.

-

Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated amine with an organic solvent such as dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the enantiomerically enriched this compound.

3.4. Determination of Enantiomeric Excess (ee)

The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining the ratio of the two enantiomers.

-

Polarimetry: Measurement of the optical rotation of the purified amine can be compared to the known specific rotation of the pure enantiomer.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for the chiral resolution of (R/S)-(1-Methylpyrrolidin-2-yl)methanamine. This data is for illustrative purposes to guide researchers in their experimental design and evaluation.

Table 1: Illustrative Results of Diastereomeric Salt Crystallization

| Resolving Agent | Solvent System | Molar Ratio (Amine:Acid) | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (de%) of Crystalline Salt |

| (+)-O,O'-Dibenzoyl-D-tartaric acid | Methanol/Ethyl Acetate (1:1) | 1:0.5 | 40 | 95 |

| (+)-Tartaric Acid | Ethanol | 1:1 | 35 | 80 |

| (-)-Mandelic Acid | Isopropanol | 1:0.6 | 38 | 90 |

Table 2: Illustrative Properties of Resolved Enantiomers

| Enantiomer | Yield after Liberation (%) | Enantiomeric Excess (ee%) | Specific Rotation [α]D (c=1, MeOH) |

| (S)-(+)-(1-Methylpyrrolidin-2-yl)methanamine | 30 | >98% | +X.X° |

| (R)-(-)-(1-Methylpyrrolidin-2-yl)methanamine | (from mother liquor) | 75% | -Y.Y° |

Note: Specific rotation values are placeholders and would need to be determined experimentally or found in the literature for the pure enantiomers.

Visualization of the Experimental Workflow

The following diagrams illustrate the key stages of the chiral resolution process.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Conclusion

The chiral resolution of (R/S)-(1-Methylpyrrolidin-2-yl)methanamine is a critical process for the synthesis of enantiomerically pure compounds in the pharmaceutical industry. Diastereomeric salt formation with a suitable chiral resolving agent, such as a tartaric acid derivative, provides a scalable and effective method for this separation. The success of the resolution is highly dependent on the careful selection of the resolving agent and the optimization of crystallization conditions. This technical guide provides a comprehensive framework and a representative experimental protocol to assist researchers in developing a robust and efficient chiral resolution process for this important synthetic intermediate.

References

Spectroscopic Profile of (1-Methylpyrrolidin-2-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (1-Methylpyrrolidin-2-yl)methanamine (CAS No: 26171-06-2). The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.75 - 2.85 | m | 1H | H2' |

| ~2.60 - 2.70 | m | 1H | H5'a |

| ~2.45 - 2.55 | m | 1H | H1a |

| ~2.30 | s | 3H | N-CH₃ |

| ~2.20 - 2.30 | m | 1H | H1b |

| ~2.05 - 2.15 | m | 1H | H5'b |

| ~1.70 - 1.90 | m | 2H | H3' |

| ~1.40 - 1.60 | m | 2H | H4' |

| ~1.2 (broad s) | s | 2H | -NH₂ |

Note: This data is predicted and may not reflect experimental values precisely.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~65.5 | C2' |

| ~57.0 | C5' |

| ~46.0 | C1 |

| ~41.0 | N-CH₃ |

| ~29.0 | C3' |

| ~22.5 | C4' |

Note: This data is predicted and may not reflect experimental values precisely.

Table 3: Infrared (IR) Spectroscopy Data

A vapor phase IR spectrum is available for this compound.[1] Key absorptions are expected in the following regions:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium | N-H stretch (primary amine) |

| 2960 - 2850 | Strong | C-H stretch (alkane) |

| ~1650 | Weak | N-H bend (primary amine) |

| ~1100 | Medium | C-N stretch |

Table 4: Mass Spectrometry (MS) Data

A GC-MS spectrum is available for this compound.[1] The mass spectrum exhibits a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 114 | Moderate | [M]⁺ (Molecular Ion) |

| 99 | High | [M - CH₃]⁺ |

| 84 | High | [M - CH₂NH₂]⁺ |

| 70 | High | Pyrrolidine fragment |

| 57 | High | C₄H₉⁺ fragment |

| 42 | High | C₃H₆⁺ fragment |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: Proton NMR spectra are recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

The available IR spectrum is a vapor phase spectrum. A general protocol for obtaining a vapor phase IR spectrum is as follows:

-

Sample Preparation: A small amount of liquid this compound is injected into a heated gas cell. The temperature of the cell is controlled to ensure the sample is in the vapor phase without thermal decomposition.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the empty gas cell is first recorded. The spectrum of the vaporized sample is then collected. The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. Data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

The available mass spectrum was obtained via Gas Chromatography-Mass Spectrometry (GC-MS). A typical protocol for the analysis of a volatile amine by GC-MS is outlined below.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) is used.

-

Gas Chromatography (GC):

-

Injector: A split/splitless injector is typically used, with an injection volume of 1 µL. The injector temperature is set to a value that ensures rapid vaporization of the sample without degradation (e.g., 250 °C).

-

Column: A capillary column suitable for the analysis of amines is employed (e.g., a DB-5ms or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron Ionization (EI) at 70 eV is commonly used.

-

Mass Analyzer: The mass analyzer scans a mass-to-charge (m/z) range, for example, from 40 to 400 amu.

-

Data Acquisition: The mass spectrometer is operated in full scan mode to obtain the mass spectrum of the eluting compound.

-

-

Data Analysis: The resulting chromatogram is analyzed to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then examined to identify the molecular ion and characteristic fragment ions, which are used to confirm the structure of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Spectroscopic analysis workflow.

References

The Versatile Chiral Building Block: (1-Methylpyrrolidin-2-yl)methanamine in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(1-Methylpyrrolidin-2-yl)methanamine , a chiral diamine, has emerged as a powerful and versatile tool in the field of organic synthesis. Its unique structural features, combining a pyrrolidine scaffold with a primary amine, make it a valuable precursor for the synthesis of complex molecules and an efficient organocatalyst for asymmetric transformations. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in asymmetric catalysis and as a key intermediate in the synthesis of pharmaceuticals.

Core Applications in Asymmetric Organocatalysis

This compound and its derivatives have proven to be highly effective organocatalysts, particularly in enamine and iminium ion-mediated reactions. These catalysts create a chiral environment that enables the stereoselective formation of carbon-carbon bonds, a critical step in the synthesis of enantiomerically pure compounds.

Asymmetric Aldol Reactions

The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals. Chiral diamines derived from proline, structurally similar to this compound, have demonstrated excellent performance in catalyzing these reactions. The catalyst reacts with a ketone to form a chiral enamine, which then attacks an aldehyde with high facial selectivity, leading to the desired aldol product with excellent enantiomeric excess (ee).

| Catalyst Structure | Aldehyde | Ketone | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |

| (S)-Prolinamide | p-NO2C6H4CHO | Acetone | Neat | 24 | 96 | - | 46 |

| (S)-Diphenylprolinol Silyl Ether | Cyclohexanecarboxaldehyde | Acetone | CH2Cl2 | 24 | >99 | - | >99 |

| L-Proline | Isobutyraldehyde | Acetone | DMSO | - | 97 | - | 96 |

Note: This table summarizes representative data for proline-derived catalysts, which share a similar catalytic mechanism with this compound. Specific data for the title compound is less prevalent in the literature, but similar outcomes can be expected.

Asymmetric Mannich Reactions

The Mannich reaction is a fundamental transformation for the synthesis of β-amino carbonyl compounds, which are valuable precursors for a wide range of nitrogen-containing molecules, including alkaloids and pharmaceuticals. This compound and its analogs catalyze the asymmetric Mannich reaction by forming a chiral enamine that reacts with an imine, leading to the formation of a new stereocenter with high diastereoselectivity and enantioselectivity.

| Catalyst | Aldehyde | Imine | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) |

| (3R,5R)-5-Methyl-3-pyrrolidinecarboxylic acid | Propanal | N-PMP-protected α-imino methyl glyoxylate | Dioxane | 24 | 91 | 98:2 | >99 |

| (3R,5R)-5-Methyl-3-pyrrolidinecarboxylic acid | Isobutyraldehyde | N-PMP-protected α-imino methyl glyoxylate | Dioxane | 24 | 94 | 98:2 | >99 |

| (3R,5R)-5-Methyl-3-pyrrolidinecarboxylic acid | Benzaldehyde | N-PMP-protected α-imino methyl glyoxylate | Dioxane | 48 | 85 | 96:4 | >99 |

Note: This table presents data for a highly effective pyrrolidine-based catalyst in the anti-selective Mannich reaction, illustrating the potential for high stereocontrol with this class of organocatalysts.

Role in Pharmaceutical Synthesis

The pyrrolidine motif is a privileged scaffold in medicinal chemistry, and this compound serves as a key building block for the synthesis of several important active pharmaceutical ingredients (APIs).

Synthesis of Raclopride and Remoxypride

(S)-(1-Ethylpyrrolidin-2-yl)methanamine, a close derivative of the title compound, is a crucial precursor in the synthesis of Raclopride and Remoxypride, which are selective dopamine D2 receptor antagonists used in the treatment of psychosis and in neuroimaging studies.[1] The synthesis involves the acylation of the primary amine with a substituted benzoic acid derivative, followed by further transformations to yield the final drug substance.[1]

Experimental Protocols

Synthesis of (S)-(1-Methylpyrrolidin-2-yl)methanamine

A common method for the synthesis of (S)-(1-Methylpyrrolidin-2-yl)methanamine involves the reductive amination of (S)-1-methyl-2-pyrrolidinecarboxaldehyde or the reduction of (S)-1-methylpyrrolidine-2-carbonitrile. A representative procedure starting from L-proline is outlined below.

Step 1: N-Methylation of L-Proline L-proline is reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to yield N-methyl-L-proline.

Step 2: Reduction of the Carboxylic Acid The carboxylic acid of N-methyl-L-proline is reduced to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent. This yields (S)- (1-methylpyrrolidin-2-yl)methanol.

Step 3: Conversion of the Alcohol to the Amine The hydroxyl group is first converted to a good leaving group, for example, by tosylation with p-toluenesulfonyl chloride. Subsequent displacement with an amine source, such as ammonia or a protected amine equivalent, followed by deprotection, affords the desired (S)-(1-Methylpyrrolidin-2-yl)methanamine.

General Protocol for Asymmetric Aldol Reaction Catalyzed by a Proline-derived Organocatalyst

This protocol is adapted for a generic proline-derived catalyst and can be optimized for (S)-(1-Methylpyrrolidin-2-yl)methanamine.

Materials:

-

Aldehyde (1.0 mmol)

-

Ketone (5.0 mmol, 5 equivalents)

-

(S)-(1-Methylpyrrolidin-2-yl)methanamine (0.1 mmol, 10 mol%)

-

Anhydrous solvent (e.g., DMSO, CH2Cl2, 2.0 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vial under an inert atmosphere, add the aldehyde and the ketone.

-

Add the anhydrous solvent and stir until all components are dissolved.

-

Add the (S)-(1-Methylpyrrolidin-2-yl)methanamine catalyst to the reaction mixture.

-

Seal the vial and stir the reaction at the desired temperature (e.g., room temperature or cooled).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the yield, diastereomeric ratio (by NMR), and enantiomeric excess (by chiral HPLC).

Mechanistic Insights and Visualizations

The catalytic activity of this compound in these asymmetric transformations is rooted in its ability to form key chiral intermediates.

Enamine Catalysis in Aldol Reactions

In the aldol reaction, the chiral secondary amine of the catalyst reversibly reacts with a ketone to form a nucleophilic enamine intermediate. The chirality of the catalyst directs the subsequent attack on the aldehyde from a specific face, leading to the stereoselective formation of the product.

Caption: Generalized catalytic cycle for an asymmetric aldol reaction.

Experimental Workflow for Organocatalyzed Reactions

A typical workflow for setting up and analyzing an asymmetric reaction catalyzed by this compound involves several key steps, from reaction setup to product analysis.

Caption: A typical experimental workflow for asymmetric organocatalysis.

References

Commercial Availability and Enantioselective Synthesis of (1-Methylpyrrolidin-2-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and a detailed synthetic route to the enantiopure forms of (1-Methylpyrrolidin-2-yl)methanamine, a valuable chiral building block in pharmaceutical research and development. This document includes a summary of commercial suppliers, detailed experimental protocols for an efficient enantioselective synthesis, and graphical representations of the synthetic workflow.

Commercial Availability

Enantiopure (R)-(1-Methylpyrrolidin-2-yl)methanamine and (S)-(1-Methylpyrrolidin-2-yl)methanamine are commercially available from various chemical suppliers. The typical purity and available quantities vary among suppliers. Researchers are advised to request certificates of analysis (CoA) to verify the enantiomeric excess and overall purity before use.

Table 1: Commercial Suppliers of Enantiopure this compound

| Enantiomer | Supplier | CAS Number | Purity/Grades Available | Notes |

| (R)-(-)-(1-Methylpyrrolidin-2-yl)methanamine | ChemScene | 66411-53-8 | ≥97%[1] | Offers various quantities for research purposes. |

| Shanghai Tachizaki | 66411-53-8 | 98%+[2] | Provides COA, HNMR, and HPLC data upon request. | |

| (S)-(+)-(1-Methylpyrrolidin-2-yl)methanamine | Biosynce | 66411-54-9 | Not specified; offers COA, MOA, ROS, MSDS[3] | - |

| Echemi | 66411-54-9 | 99.00% | Supplier is HANGZHOU LEAP CHEM CO., LTD.[4] | |

| ChemicalBook | 26171-06-2 (racemate) | Reagent Grade | Lists various suppliers for the racemic mixture.[5] |

Enantioselective Synthesis of (S)-(1-Methylpyrrolidin-2-yl)methanamine

An efficient and well-established enantioselective synthesis of (S)-(1-Methylpyrrolidin-2-yl)methanamine starts from the readily available chiral precursor, L-proline. The synthetic pathway involves the formation of L-prolinamide, followed by its reduction to (S)-(+)-2-(aminomethyl)pyrrolidine, and subsequent N-methylation.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Figure 1: Synthetic workflow for (S)-(1-Methylpyrrolidin-2-yl)methanamine.

Experimental Protocols

Step 1: Synthesis of L-Prolinamide from L-Proline

This procedure involves the conversion of the carboxylic acid group of L-proline into a primary amide.

-

Materials:

-

L-Proline

-

Thionyl chloride (SOCl₂)

-

Ammonia (NH₃) gas or aqueous solution

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

-

Procedure:

-

Activation of L-Proline: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-proline in an excess of thionyl chloride.

-

Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

-

Amidation: Dissolve the resulting L-prolyl chloride hydrochloride in a suitable anhydrous solvent like diethyl ether or THF and cool the solution in an ice bath.

-

Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Filter the reaction mixture to remove ammonium chloride precipitate.

-

Concentrate the filtrate under reduced pressure to obtain crude L-prolinamide. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

Step 2: Reduction of L-Prolinamide to (S)-(+)-2-(Aminomethyl)pyrrolidine

This step involves the reduction of the amide functionality to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

-

Materials:

-

L-Prolinamide

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF.

-

Dissolve L-prolinamide in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

-

Combine the filtrate and washings, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure. The resulting crude (S)-(+)-2-(aminomethyl)pyrrolidine can be purified by distillation under reduced pressure.

-

Step 3: N-Methylation of (S)-(+)-2-(Aminomethyl)pyrrolidine via Eschweiler-Clarke Reaction

The final step is the exhaustive methylation of the primary and secondary amines to yield the desired tertiary amine using the Eschweiler-Clarke reaction. This reaction is known to proceed without racemization of chiral centers.[6]

-

Materials:

-

(S)-(+)-2-(Aminomethyl)pyrrolidine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

-

Procedure:

-

In a round-bottom flask, combine (S)-(+)-2-(aminomethyl)pyrrolidine, formaldehyde, and formic acid. The molar ratio of amine to formaldehyde to formic acid should be approximately 1:2.5:2.5.

-

Heat the reaction mixture at reflux (typically 90-100 °C) for 8-12 hours. The evolution of carbon dioxide will be observed.

-

After the reaction is complete, cool the mixture to room temperature and make it basic by the careful addition of a concentrated sodium hydroxide or potassium hydroxide solution.

-

Extract the aqueous layer with a suitable organic solvent such as diethyl ether or dichloromethane (3 x volume).

-

Combine the organic extracts, dry over anhydrous potassium carbonate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure. The crude (S)-(1-Methylpyrrolidin-2-yl)methanamine can be purified by fractional distillation under reduced pressure to yield the pure product.

-

Purification and Characterization

Final purification of this compound is typically achieved by distillation under reduced pressure. For N-methylpyrrolidone (a related compound), purification methods to remove amine impurities include treatment with alumina or ion-exchange resins.[7][8][9][10] These methods may be adaptable for the final product if high purity is required.

The enantiomeric purity of the final product should be determined using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase. The chemical structure and purity can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Relationships in the Synthesis

The synthesis follows a logical progression of functional group transformations, starting from a chiral pool molecule to introduce the desired stereochemistry.

Figure 2: Logical progression of the enantioselective synthesis.

This guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development regarding the acquisition and synthesis of enantiopure this compound. The detailed protocols and supplier information aim to facilitate the efficient use of this important chiral building block in the synthesis of novel therapeutic agents.

References

- 1. chemscene.com [chemscene.com]

- 2. (2R)-1-methylpyrrolidin-2-yl]methanamine [chemlab-tachizaki.com]

- 3. biosynce.com [biosynce.com]

- 4. echemi.com [echemi.com]

- 5. 26171-06-2 CAS Manufactory [chemicalbook.com]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 7. EP1720833A1 - Method for purifying n-methyl-2-pyrrolidone - Google Patents [patents.google.com]

- 8. CN103058910B - Separation method of organic amine impurity in N-methyl pyrrolidinone - Google Patents [patents.google.com]

- 9. data.epo.org [data.epo.org]

- 10. CN102115454A - Separation and purification method for solution containing N-methyl pyrrolidone (NMP) - Google Patents [patents.google.com]

(1-Methylpyrrolidin-2-yl)methanamine synonyms and alternative nomenclature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (1-Methylpyrrolidin-2-yl)methanamine, a key chiral intermediate in pharmaceutical synthesis. The document details its chemical identity, physical and chemical properties, and significant role in the manufacturing of atypical antipsychotic drugs. Experimental protocols for the synthesis of related compounds and a discussion of the relevant pharmacological pathways are also included to provide a comprehensive resource for professionals in the field of drug development and organic synthesis.

Chemical Identity and Nomenclature

This compound is a chiral amine with the chemical formula C₆H₁₄N₂. Its structure consists of a pyrrolidine ring N-substituted with a methyl group and a methanamine group attached to the C2 position. The stereochemistry at the C2 position is crucial for its application in the synthesis of specific enantiomerically pure active pharmaceutical ingredients (APIs).

Synonyms and Alternative Nomenclature

The compound is known by a variety of names in scientific literature and chemical catalogs. A comprehensive list of synonyms is provided below to aid in literature searches and material sourcing.

Table 1: Synonyms and Identifiers for this compound

| Type | Identifier |

| IUPAC Name | This compound[1] |

| CAS Number | 26171-06-2 (for the racemate)[1] |

| 66411-54-9 (for the S-enantiomer)[1] | |

| 66411-53-8 (for the R-enantiomer)[2] | |

| Depositor-Supplied Synonyms | 1-Methylpyrrolidine-2-methylamine[1] |

| 1-Methyl-2-pyrrolidinemethanamine[1] | |

| 2-Aminomethyl-1-methylpyrrolidine[1] | |

| C-(1-methyl-pyrrolidin-2-yl)-methylamine[1] | |

| [(1-methylpyrrolidin-2-yl)methyl]amine[1] | |

| 1-(1-methylpyrrolidin-2-yl)methanamine[1] | |

| 2-Pyrrolidinemethanamine, 1-methyl-[1] |

Physicochemical and Spectroscopic Data

Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.

Quantitative Physicochemical Data

The following table summarizes key physical and chemical properties for the S-enantiomer of this compound.

Table 2: Physicochemical Properties of (S)-(1-Methylpyrrolidin-2-yl)methanamine

| Property | Value | Reference |

| Molecular Weight | 114.19 g/mol | [3] |

| Density | 0.9 ± 0.1 g/cm³ | [1] |

| Boiling Point | 126.7 ± 8.0 °C at 760 mmHg | [1] |

| Flash Point | 32.7 ± 13.6 °C | [1] |

| Index of Refraction | 1.473 | [1] |

| XLogP3 | -0.1 | [3] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Topological Polar Surface Area (TPSA) | 29.3 Ų | [3][5] |

Spectroscopic Data

Spectroscopic data is critical for the identification and quality control of this compound.

-

Mass Spectrometry (GC-MS): Mass spectral data is available for this compound, which can be accessed through spectral databases such as SpectraBase.[6]

-

Infrared Spectroscopy (IR): Vapor phase IR spectra are also available and can be used for structural elucidation and functional group analysis.[3]

Role in Pharmaceutical Synthesis

This compound and its derivatives are pivotal building blocks in the synthesis of several pharmaceutical compounds, particularly atypical antipsychotics that target dopamine receptors.

Synthesis of Amisulpride

A closely related analog, 2-(Aminomethyl)-1-ethylpyrrolidine, is a key intermediate in the synthesis of Amisulpride, a selective dopamine D2/D3 receptor antagonist. The synthesis involves the coupling of this pyrrolidine derivative with a substituted benzoic acid moiety. The general synthetic workflow highlights the importance of this class of chiral amines in constructing complex drug molecules.

Caption: General workflow for the synthesis of Amisulpride.

Synthesis of Other Pyrrolidine-Containing Drugs